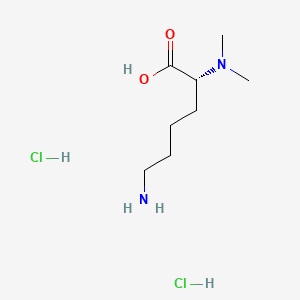
2-(Difluoromethyl)-5-fluoroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-fluoroaniline hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of both difluoromethyl and fluoro groups attached to an aniline ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-fluoroaniline hydrochloride typically involves the introduction of difluoromethyl and fluoro groups onto an aniline ring. One common method involves the reaction of 2,5-difluoroaniline with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-5-fluoroaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)-5-fluoroaniline hydrochloride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The difluoromethyl and fluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-5-fluoroaniline hydrochloride include:
- 2-(Difluoromethyl)aniline
- 5-Fluoro-2-methylaniline
- 2,5-Difluoroaniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of both difluoromethyl and fluoro groups on the aniline ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H7ClF3N |
|---|---|
Poids moléculaire |
197.58 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H |
Clé InChI |
SLWCBLOZJFQOLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13459479.png)

![1-Bromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B13459486.png)
![tert-butyl N-[2-(6-chloropyridin-2-yl)ethyl]carbamate](/img/structure/B13459494.png)
![benzyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13459501.png)
![Tert-butyl 6-ethenyl-6-(prop-2-en-1-yloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459506.png)
![Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate](/img/structure/B13459519.png)

![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)




